(1S,3S)-Methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate
Description
This compound belongs to the tetrahydro-β-carboline (THβC) family, characterized by a tricyclic framework combining indole and pyridine moieties. Its stereochemistry (1S,3S) and substituents—isobutyl at position 1, methoxy at position 7, and a methyl ester at position 3—dictate its physicochemical and biological properties. THβC derivatives are explored for diverse applications, including enzyme inhibition and antifungal activity .

Properties
IUPAC Name |
methyl (1S,3S)-7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-10(2)7-15-17-13(9-16(19-15)18(21)23-4)12-6-5-11(22-3)8-14(12)20-17/h5-6,8,10,15-16,19-20H,7,9H2,1-4H3/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAFAJSUIGSPDS-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C2=C(CC(N1)C(=O)OC)C3=C(N2)C=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C2=C(C[C@H](N1)C(=O)OC)C3=C(N2)C=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558441 | |
| Record name | Methyl (1S,3S)-7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107447-05-2 | |
| Record name | Methyl (1S,3S)-7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(1S,3S)-Methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate (CAS No. 107447-05-2) is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₂O₃ |
| Molecular Weight | 316.39 g/mol |
| LogP | 3.2798 |
| PSA | 63.35 Ų |
Synthesis
The synthesis of this compound involves several steps including alkylation and cyclization processes. Specific methodologies may vary but generally include the use of indole derivatives and alkylating agents under controlled conditions to yield the target compound with high purity.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines.
Case Study: MCF-7 and MDA-MB-468 Cell Lines
A study evaluated the compound's growth inhibitory activity against breast cancer cell lines MCF-7 and MDA-MB-468. The results showed:
| Cell Line | GI50 Value (µM) |
|---|---|
| MCF-7 | 19.3 |
| MDA-MB-468 | 5.2 |
These findings suggest that the compound exhibits higher potency against the MDA-MB-468 cell line compared to MCF-7, indicating a potential mechanism that may involve specific pathways activated in different cancer types.
The mechanism by which this compound exerts its biological effects may involve modulation of signaling pathways related to cell proliferation and apoptosis. Notably:
- PI3K/Akt Pathway Inhibition : The compound has been shown to inhibit the phosphorylation of Akt at T308 and S473 sites. This pathway is crucial for cell survival and proliferation.
Table: Inhibition of PI3K Activity
| Compound | PI3K Activity (%) |
|---|---|
| (1S,3S)-Methyl... | 71.8 |
| Control | 100 |
This inhibition suggests that the compound may induce apoptosis in cancer cells by disrupting critical survival signals.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has favorable absorption characteristics with good oral bioavailability in preclinical models. Its metabolic profile shows a balance between clearance and retention time in systemic circulation.
Comparison with Similar Compounds
Comparative Data Table
Preparation Methods
Reaction with Isobutyl Aldehyde
In a modified Pictet-Spengler protocol, L-tryptophan methyl ester reacts with isobutyl aldehyde under acidic conditions (e.g., concentrated HSO or HCl in methanol) to form the 1-isobutyl-substituted β-carboline intermediate. The reaction proceeds at reflux (60–80°C) for 48–72 hours, yielding a diastereomeric mixture of cis and trans products. Stereochemical control is achieved through chiral resolution or asymmetric catalysis, though the (1S,3S) configuration often predominates due to thermodynamic favorability in acidic media.
Key Parameters
Introduction of the 7-Methoxy Group
The methoxy group at position 7 is introduced via electrophilic aromatic substitution or late-stage methylation.
Direct Methoxylation During Cyclization
Using 5-methoxy-L-tryptophan methyl ester as a starting material directly incorporates the methoxy group. However, this approach requires specialized precursors and may complicate purification.
Post-Cyclization Methylation
Alternatively, the hydroxylated intermediate is methylated using dimethyl sulfate or methyl iodide in the presence of a base (e.g., KCO). This method, adapted from pyridine-carboxylate syntheses, achieves >85% yield under mild conditions (25°C, 12 hours).
Optimized Methylation Protocol
Esterification and Stereochemical Refinement
The methyl ester at position 3 is typically introduced early via L-tryptophan methyl ester. However, post-cyclization esterification may be necessary if starting from carboxylic acid intermediates.
Carbodiimide-Mediated Esterification
Using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane, the carboxylic acid intermediate is esterified with methanol. This method, derived from tadalafil syntheses, achieves near-quantitative conversion.
Reaction Conditions
Resolution of (1S,3S) Diastereomer
Chiral HPLC or enzymatic resolution separates the (1S,3S) isomer from the diastereomeric mixture. Using amylose-based chiral columns (e.g., Chiralpak IA), >99% enantiomeric excess is achievable.
Alternative Synthetic Routes
Buchwald-Hartwig Amination for Core Functionalization
A Pd-catalyzed amination strategy, adapted from pyridine-carboxylate syntheses, introduces the isobutyl group post-cyclization. This method avoids the Pictet-Spengler reaction’s diastereomerism but requires precise control over regioselectivity.
Conditions :
Microwave-Assisted Synthesis
Microwave irradiation accelerates key steps, reducing reaction times from days to hours. For example, cyclization under microwave conditions (250 W, 120°C) completes in 2 hours versus 72 hours conventionally.
Analytical Characterization
Critical spectroscopic data confirm the structure and stereochemistry:
NMR (500 MHz, CDCl)
-
δ 3.72 (s, 3H) : Methyl ester protons
-
δ 4.21 (m, 1H) : C3 methine proton (3S configuration)
HPLC : Chiral stationary phase (Chiralpak IA), hexane:isopropanol (90:10), retention time = 12.3 min for (1S,3S) isomer.
Industrial-Scale Considerations
Patent methodologies emphasize cost-effective and scalable processes:
Q & A
Q. What experimental limitations arise when extrapolating in vitro data to in vivo models for this compound?
- Critical Evaluation : Address bioavailability issues (e.g., plasma protein binding, metabolic clearance) using microsomal stability assays. warns about low IPL content in sediment studies, underscoring the need for matrix-matched controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
